1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride
Description
Its structure comprises a central piperazine ring substituted with a 4-methoxyphenyl thiazole moiety and a phenoxy ethanone group.
Properties
IUPAC Name |
1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-phenoxyethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S.ClH/c1-28-19-9-7-18(8-10-19)21-17-30-22(24-21)15-25-11-13-26(14-12-25)23(27)16-29-20-5-3-2-4-6-20;/h2-10,17H,11-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUAMEPCPKZAJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenylthiourea with α-haloketones under acidic conditions.
Attachment of the Piperazine Ring: The thiazole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine-thiazole intermediate.
Formation of the Phenoxyethanone Moiety: The final step involves the reaction of the piperazine-thiazole intermediate with phenoxyacetyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of cyclooxygenase enzymes, reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the thiazole ring, piperazine linker, or aryl/heteroaryl groups. These variations influence physicochemical properties, binding affinities, and biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
Thiazole Ring Modifications
- Target Compound vs. : Replacing the 4-methyl group () with a 4-methoxyphenyl group introduces stronger electron-donating effects, which could enhance interactions with polar residues in enzymatic pockets .
- Comparison with : Both compounds feature a 4-methoxyphenyl thiazole, but the target compound lacks the 4-fluorophenyl group on the piperazine. Fluorine’s electronegativity in may improve blood-brain barrier penetration compared to the target compound’s unsubstituted phenyl group .
Piperazine Linker Variations
- Trifluoromethyl Substitution () : The trifluoromethyl group in compound 21 increases metabolic stability and hydrophobic interactions, whereas the target compound’s methoxyphenyl group prioritizes hydrogen bonding .
Aryl/Heteroaryl Group Effects
- Phenoxy vs. Thiophene (): The phenoxy group in the target compound offers moderate π-stacking capability, while thiophene () provides stronger aromatic interactions but may increase toxicity risks .
- Methoxy vs. Methyl () : Methoxy’s polarity improves aqueous solubility relative to methyl, which could enhance bioavailability .
Biological Activity
1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the compound's structure, synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride is , with a molecular weight of approximately 474.02 g/mol. This compound features a thiazole moiety, a piperazine ring, and a phenoxy group, which contribute to its diverse biological activities.
Synthesis
The synthesis of this compound involves several key steps that ensure its purity and efficacy for biological testing. The general synthetic route includes:
- Formation of Thiazole : The thiazole ring is synthesized through cyclization reactions involving appropriate precursors.
- Piperazine Integration : The piperazine component is introduced via nucleophilic substitution.
- Phenoxy Group Addition : The phenoxy group is added to enhance the compound's pharmacological profile.
- Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt to improve solubility.
Ion Channel Modulation
Preliminary studies indicate that 1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride exhibits significant activity as a modulator of ion channels, particularly KCNQ1 potassium channels, which are critical for cardiac action potentials.
| Biological Activity | Mechanism | Significance |
|---|---|---|
| KCNQ1 Channel Activation | Enhances ion currents | Potential treatment for cardiac arrhythmias |
| Metabolic Stability | Affected by methoxy and thiazole groups | Influences pharmacokinetics |
Case Studies
- Cardiac Arrhythmias : In vitro studies demonstrated that the compound significantly enhances KCNQ1 channel activity, suggesting potential therapeutic applications for treating cardiac arrhythmias. Electrophysiological assays revealed dose-dependent increases in ion currents, indicating robust channel activation.
- Antimicrobial Activity : A related study explored the compound's antimicrobial properties against various bacterial strains. Results indicated moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.
- Neuropharmacological Effects : Research has suggested that derivatives of this compound may exhibit neuroprotective effects in models of neurodegenerative diseases, highlighting its versatility as a therapeutic candidate.
Future Directions
The ongoing research into the biological activity of 1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride suggests several avenues for future exploration:
- Optimization of Pharmacokinetic Properties : Modifications to the methoxy and thiazole groups may enhance metabolic stability and bioavailability.
- Expanded Biological Testing : Further studies are needed to evaluate the compound's efficacy across different biological systems, including its potential anti-inflammatory and anticancer properties.
Q & A
Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
Methodological Answer: The synthesis involves multi-step organic reactions, including nucleophilic substitution for piperazine functionalization and coupling of thiazole-phenoxy moieties. Key steps include:
- Temperature Control : Maintain 0–5°C during thiazole-methylpiperazine coupling to prevent over-alkylation .
- Solvent Selection : Use anhydrous dichloromethane (DCM) for imine formation to avoid hydrolysis; switch to DMF for SN2 reactions to enhance nucleophilicity .
- Catalysts : Employ triethylamine (TEA) as a base to neutralize HCl byproducts during piperazine-thiazole coupling .
- Purity Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediates. Target purity >95% before proceeding to salt formation .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Confirm piperazine N-methylation (δ 2.3–2.5 ppm) and thiazole C-H protons (δ 7.1–7.3 ppm). Methoxyphenyl groups show singlet at δ 3.8 ppm .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the piperazine-thiazole region .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ at m/z 469.12 (theoretical 469.14) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., piperazine chair conformation) .
Q. How does the hydrochloride salt form influence solubility and stability?
Methodological Answer:
- Solubility : The HCl salt enhances aqueous solubility (2.8 mg/mL in PBS vs. 0.3 mg/mL for freebase) due to ionic interactions. Use pH 4.5 buffers for in vitro assays to prevent precipitation .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Degradation <5% under these conditions, but store at –20°C in desiccated vials for long-term use .
Advanced Research Questions
Q. How to resolve contradictory bioactivity data across antimicrobial assays?
Methodological Answer: Discrepancies may arise from assay conditions:
- pH Sensitivity : Thiazole-piperazine derivatives show reduced activity at pH >7 due to deprotonation of the piperazine ring. Standardize assays at pH 6.5 .
- Membrane Permeability : Use E. coli ML-35p (permeability mutant) to differentiate intrinsic activity from uptake limitations .
- Positive Controls : Compare with ciprofloxacin (bacteria) and fluconazole (fungi) to normalize inter-lab variability .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation :
- Thiazole Ring : Replace 4-methoxyphenyl with 4-fluorophenyl to assess electron-withdrawing effects on target binding .
- Piperazine : Introduce bulky groups (e.g., benzyl) to evaluate steric hindrance on receptor interaction .
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (thiazole S atom) and hydrophobic regions (phenoxy group) .
Q. How to design in vivo pharmacokinetic studies for this compound?
Methodological Answer:
- Animal Models : Use Sprague-Dawley rats (IV/PO dosing, 10 mg/kg). Collect plasma at 0.5, 1, 2, 4, 8h post-dose .
- Metabolite Profiling : LC-MS/MS identifies primary metabolites (e.g., O-demethylation at methoxyphenyl) .
- Tissue Distribution : High liver accumulation (Cmax 8.2 μg/g) suggests hepatic metabolism; adjust dosing for toxicity studies .
Q. What computational methods validate target engagement in inflammation pathways?
Methodological Answer:
- Molecular Docking : Dock into COX-2 active site (PDB: 5KIR) using AutoDock Vina. The phenoxy group forms π-π interactions with Tyr385 .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) .
- Free Energy Calculations : Use MM/GBSA to estimate ΔGbind (–42.3 kcal/mol), correlating with in vitro IC50 (0.8 μM) .
Q. How to address solubility limitations in formulation for in vivo studies?
Methodological Answer:
- Co-Solvents : Use 10% PEG-400 + 5% Tween-80 in saline for IV administration (solubility >5 mg/mL) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size, PDI <0.1) to enhance bioavailability (AUC increase 3.2-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
